3-Propylmorpholine;hydrochloride
Description
3-Propylmorpholine hydrochloride (CAS 19856-82-7) is a morpholine derivative with a propyl substituent at the 3-position of the morpholine ring. Its molecular formula is C₇H₁₅NO·HCl, and it has a molecular weight of 163.65 g/mol . Morpholine derivatives are widely used in pharmaceutical synthesis, agrochemicals, and material science due to their versatile reactivity and ability to modulate solubility and bioavailability. As a hydrochloride salt, this compound exhibits enhanced water solubility compared to its free base form, making it suitable for applications requiring aqueous compatibility .
Properties
IUPAC Name |
3-propylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-7-6-9-5-4-8-7;/h7-8H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVQEZLNWGXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylmorpholine;hydrochloride typically involves the reaction of morpholine with a propyl halide under basic conditions. One common method is the alkylation of morpholine with propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Propylmorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Propylmorpholine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The propyl group attached to the morpholine ring can influence the compound’s binding affinity and selectivity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs of Morpholine Hydrochlorides
Key Observations:
Substituent Effects: The propyl group in 3-propylmorpholine hydrochloride provides moderate lipophilicity, balancing solubility and membrane permeability. The methoxypropoxy group in 3-(3-methoxypropoxy)pyrrolidine hydrochloride introduces ether linkages, improving solubility in polar solvents compared to alkyl chains .
Molecular Weight Trends :
- Aliphatic substituents (e.g., propyl) result in lower molecular weights compared to aromatic or complex substituents. For instance, 3-(p-tolyl)morpholine hydrochloride has a molecular weight ~30% higher than 3-propylmorpholine hydrochloride .
Applications :
- 3-Propylmorpholine hydrochloride is primarily used as a pharmaceutical intermediate , whereas phenyl-substituted morpholines are explored for CNS-targeting drugs due to their structural similarity to bioactive scaffolds .
- Pyridine-based hydrochlorides (e.g., 3-(chloromethyl)pyridine hydrochloride) are more reactive but pose higher toxicity risks, limiting their use to controlled synthetic processes .
Physicochemical Properties
- Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, pararosaniline hydrochloride (a triarylmethane dye) shows solubility >50 mg/mL in water, a property likely shared by 3-propylmorpholine hydrochloride .

- Lipophilicity : The propyl group likely confers a logP value between 1.5–2.5, intermediate between morpholine (logP ~0.5) and phenylmorpholine derivatives (logP ~2.5–3.5) .
Analytical Characterization
- HPLC Methods : Reverse-phase HPLC (RP-HPLC) is commonly used for purity assessment. For example, bamifylline hydrochloride and amitriptyline hydrochloride are analyzed using C18 columns with mobile phases containing buffers and acetonitrile . Similar protocols could be adapted for 3-propylmorpholine hydrochloride.


- Spectroscopic Data : ¹H NMR and ESI-MS are standard for confirming structure and molecular weight, as demonstrated for pyridinium propionyl derivatives in .
Biological Activity
3-Propylmorpholine hydrochloride is a morpholine derivative that has garnered attention due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of 3-Propylmorpholine hydrochloride, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₁₈ClN
- Molecular Weight : 175.69 g/mol
- Structure : 3-Propylmorpholine is characterized by a morpholine ring with a propyl group attached at the 3-position.
Synthesis
The synthesis of 3-Propylmorpholine hydrochloride typically involves the alkylation of morpholine with 1-bromopropane or similar alkyl halides in the presence of a base. The reaction can be summarized as follows:
Antimicrobial Activity
Studies have shown that morpholine derivatives exhibit significant antimicrobial properties. For instance, research indicates that 3-Propylmorpholine hydrochloride has effective inhibitory action against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for specific bacteria are listed in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Recent studies have explored the anticancer potential of 3-Propylmorpholine hydrochloride. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, as shown in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 10.2 |
| HeLa (Cervical Cancer) | 12.8 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, specifically at the G2/M phase.
The biological activity of 3-Propylmorpholine hydrochloride can be attributed to its interaction with cellular targets. It is believed to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells. Additionally, docking studies suggest that it may bind to specific proteins involved in cell proliferation and survival pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that 3-Propylmorpholine hydrochloride exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, confirming its potential as a therapeutic agent in treating infections.
- Evaluation of Anticancer Properties : In a preclinical study by Johnson et al., the compound was tested on human cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis through ROS-mediated pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



